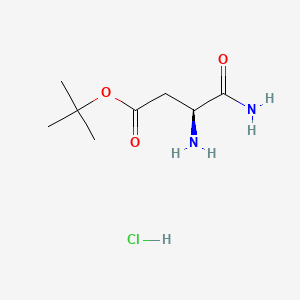

H-Asp(otbu)-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQDVMGXZJHTN-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704856 | |

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92786-68-0 | |

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bulkier Ester Protecting Groups:one Direct Approach to Minimize Aspartimide Formation is to Increase the Steric Hindrance Around the Side Chain Ester, Making the Nucleophilic Attack by the Backbone Nitrogen More Difficult.iris Biotech.deresearch Has Shown That Replacing the Otbu Group with Bulkier Trialkylcarbinol Based Esters Can Be Highly Effective.researchgate.netnih.govthese Groups Provide a Greater Shield for the β Carboxyl Group and Have Been Proven to Significantly Reduce By Product Formation, Even in Challenging Sequences Like Asp Gly.iris Biotech.denih.gov

Table 3: Comparison of Aspartate Side-Chain Protecting Groups for Aspartimide Prevention

| Protecting Group | Chemical Name | Advantage over OtBu | Reference |

|---|---|---|---|

| OMpe | 3-methyl-3-pentyl | Increased steric bulk | researchgate.net |

| OEpe | 3-ethyl-3-pentyl | Extremely effective at minimizing by-products | nih.gov |

| OPhp | 4-n-propyl-4-heptyl | Extremely effective at minimizing by-products | nih.gov |

| OBno | 5-n-butyl-5-nonyl | Extremely effective at minimizing by-products | nih.gov |

Novel Protecting Group Chemistries:moving Beyond Ester Based Protection, Entirely New Chemical Moieties Have Been Investigated. a Significant Breakthrough is the Development of the Cyanosulfurylide Csy Protecting Group.ethz.chrsc.orgthis Group Masks the Side Chain Carboxylic Acid Via a Stable C C Bond, Which Completely Prevents the Cyclization Reaction That Leads to Aspartimide Formation.ethz.chthe Csy Group Also Confers Enhanced Solubility and Can Be Removed Under Mild Oxidative Conditions, Making It a Powerful Tool for the Synthesis of Complex, Aspartic Acid Rich Peptides.rsc.org

Mechanistic Investigations and Management of Side Reactions

Aspartimide Formation: Mechanisms, Kinetics, and Mitigation Strategies

Aspartimide formation is a significant and problematic side reaction associated with aspartic acid residues, including those protected with an OtBu group. biotage.comiris-biotech.de This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon of the aspartyl residue, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deiris-biotech.deresearchgate.net This process is catalyzed by both acids and bases but is particularly prevalent under the basic conditions of Fmoc deprotection (e.g., using piperidine). iris-biotech.deresearchgate.netnih.gov

The formation of the aspartimide intermediate is problematic for several reasons. The intermediate itself is chirally unstable and can lead to racemization at the α-carbon of the aspartic acid residue. iris-biotech.desigmaaldrich.com Furthermore, the succinimide ring can be opened by nucleophiles, including piperidine (B6355638) from the deprotection solution or water, leading to a mixture of by-products. iris-biotech.desigmaaldrich.com This ring-opening can generate the desired α-aspartyl peptide, but also a significant amount of the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. iris-biotech.deiris-biotech.de Additionally, piperidine can attack the aspartimide to form D/L-α- and β-piperidide adducts. iris-biotech.de These by-products, particularly the epimerized and β-aspartyl peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible. biotage.comsigmaaldrich.com

Influence of Coupling Reagents and Deprotection Conditions

The conditions used for Fmoc deprotection significantly influence the rate of aspartimide formation. The reaction is promoted by strong bases commonly used for Fmoc removal. iris-biotech.deissuu.com

Base Selection: The choice of base for Fmoc removal is critical. Piperidine, the standard reagent, is a strong enough base (pKa ≈ 11.1-11.2) to catalyze aspartimide formation. issuu.comacs.org Weaker bases, such as piperazine (B1678402) or morpholine (B109124) (pKa ≈ 8.4), have been shown to reduce the propensity for this side reaction. biotage.comnih.govissuu.com However, these weaker bases may not be efficient enough for complete Fmoc removal in all cases. issuu.com Studies have shown that using dipropylamine (B117675) (DPA) (pKa ≈ 10.9) can lead to a fourfold lower aspartimide content compared to piperidine in the synthesis of certain model peptides. acs.org Conversely, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can exacerbate the problem. acs.orgpeptide.com

Additives to Deprotection Solution: The addition of acidic additives to the piperidine deprotection solution can effectively suppress aspartimide formation. researchgate.netresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to significantly reduce the side reaction. biotage.comnih.govpeptide.com The mechanism is thought to involve the protonation of the incipient succinimide intermediate, which tempers the basicity of the environment. Other organic acids, like formic acid, have also been demonstrated to be effective, with the preventative effect being largely independent of the acid's strength. researchgate.netiris-biotech.de

| Deprotection Reagent | Effect on Aspartimide Formation | Reference |

|---|---|---|

| 20-30% Piperidine in DMF | Standard condition, high potential for aspartimide formation. | acs.orgiris-biotech.de |

| Piperazine | Reduced aspartimide formation compared to piperidine. | biotage.comnih.gov |

| Morpholine | Significantly reduced aspartimide formation, but may be inefficient for Fmoc removal. | issuu.com |

| Dipropylamine (DPA) | Lower aspartimide formation than piperidine for susceptible sequences. | acs.org |

| Piperidine with HOBt | Significantly suppresses aspartimide formation. | biotage.comnih.govpeptide.com |

| Piperidine with Formic Acid | Reduces aspartimide formation. | researchgate.netiris-biotech.de |

Sequence-Dependent Factors in Aspartimide Formation

The rate of aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid. iris-biotech.deiris-biotech.deresearchgate.net Sequences where the Asp residue is followed by a small, sterically unhindered amino acid are particularly susceptible.

Asp-Gly: The Asp-Gly (D-G) sequence is the most notorious for aspartimide formation due to the lack of a side chain on glycine, which minimizes steric hindrance for the cyclization reaction. sigmaaldrich.comiris-biotech.deresearchgate.net

Other Susceptible Sequences: Other sequences prone to this side reaction include Asp-Asn, Asp-Gln, Asp-Arg, Asp-Asp, Asp-Ser, and Asp-Cys. iris-biotech.deresearchgate.netresearchgate.net The presence of a side chain on these residues provides more steric bulk than glycine, but not enough to completely prevent the reaction.

Resistant Sequences: In contrast, when Asp is followed by a sterically bulky residue like proline, aspartimide formation is effectively disabled because the proline residue lacks the amide proton necessary for the nucleophilic attack. sci-hub.se

A systematic study using the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH found that considerable amounts of by-products were formed when Xaa was Gly, Asp(OtBu), Asn, Arg, or unprotected Thr. researchgate.netresearchgate.net

| Asp-Xaa Sequence | Susceptibility to Aspartimide Formation | Reference |

|---|---|---|

| Asp-Gly | Very High | sigmaaldrich.comiris-biotech.deresearchgate.net |

| Asp-Asn | High | iris-biotech.deresearchgate.net |

| Asp-Arg | High | researchgate.netiris-biotech.de |

| Asp-Asp | High | iris-biotech.deresearchgate.net |

| Asp-Ser | Moderate to High | researchgate.net |

| Asp-Cys | Moderate to High | researchgate.net |

| Asp-Pro | Very Low / Negligible | sci-hub.se |

Development of Aspartimide-Reducing Methodologies

Significant research has focused on developing strategies to minimize or eliminate aspartimide formation. These methodologies primarily involve modifying the protecting groups on either the aspartate side chain or the peptide backbone.

Bulky Side-Chain Protecting Groups: A key strategy is to replace the standard tert-butyl (OtBu) group with a more sterically demanding one. biotage.comiris-biotech.de The increased bulk hinders the intramolecular nucleophilic attack required for cyclization. Examples of such groups include the 3-methylpent-3-yl (Mpe) and 2,4-dimethyl-3-pentyl (Dmpe) esters. biotage.comresearchgate.net While effective at reducing aspartimide formation, these bulky, hydrophobic groups can sometimes lead to poor solubility and lower coupling efficiencies. iris-biotech.deiris-biotech.de The Fmoc-Asp(OMpe)-OH building block has been shown to provide good protection against the side reaction. researchgate.net Comparative tests on a model peptide showed that Asp(OtBu) was more prone to side reactions than Asp(OEpe) or Asp(OBno). researchgate.netiris-biotech.de

Backbone Protection: An alternative and highly effective approach is to temporarily protect the amide nitrogen of the peptide bond following the aspartic acid residue. biotage.compeptide.com The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. peptide.com By converting the secondary amide to a tertiary amide, the nucleophilic lone pair of electrons on the nitrogen is removed, completely preventing aspartimide formation. biotage.comvulcanchem.com Commercially available dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are used to incorporate the challenging Asp-Gly motif with full protection against this side reaction. peptide.comvulcanchem.com

Novel Protecting Groups: Innovative protecting groups continue to be developed. Cyanosulfurylides (CSY) have been introduced as a way to mask the aspartic acid side chain via a stable C-C bond instead of an ester linkage. iris-biotech.desemanticscholar.org This approach completely suppresses aspartimide formation and can enhance peptide solubility. iris-biotech.desemanticscholar.org The CSY group is later removed using an electrophilic halogen species like N-chlorosuccinimide. iris-biotech.deresearchgate.net

Studies on Racemization During Coupling and Deprotection Steps

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final product. For aspartic acid, racemization is intimately linked to aspartimide formation. iris-biotech.denih.gov

The formation of the planar succinimide intermediate results in the loss of stereochemistry at the α-carbon. iris-biotech.deacs.org The α-proton of the aspartimide is significantly more acidic than in the open-chain peptide, making it susceptible to removal by base and subsequent reprotonation, which can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers. iris-biotech.deacs.org Therefore, any conditions that promote aspartimide formation during deprotection steps also increase the risk of racemization. nih.gov

Racemization can also occur during the coupling step, particularly for amino acids like histidine and cysteine. nih.govnih.gov For aspartic acid, the primary pathway for racemization during synthesis is through the aspartimide intermediate formed during repeated base-labile deprotection cycles. nih.gov Strategies that successfully prevent aspartimide formation, such as using bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or backbone protection, also effectively suppress the associated racemization. sigmaaldrich.comresearchgate.net

Other Unwanted Side Reactions and Their Control

While aspartimide formation is the most prominent side reaction for Asp(OtBu), other phenomena can occur.

Dehydration: During the activation step of coupling, particularly with carbodiimide (B86325) reagents, the side chain of asparagine (Asn) can undergo dehydration to form a nitrile. While less common for the protected side-chain carboxyl of Asp(OtBu), harsh conditions could potentially lead to side reactions.

N-O Shift: In peptides containing serine (Ser) or threonine (Thr) residues, an N-O acyl shift can occur under acidic conditions, such as during final cleavage with trifluoroacetic acid (TFA). iris-biotech.de This involves the migration of the peptide chain from the amide nitrogen to the side-chain hydroxyl group via a cyclic intermediate. iris-biotech.de While not a direct side reaction of the Asp(OtBu) residue itself, it is a relevant rearrangement phenomenon in the broader context of peptide synthesis. The reaction is typically reversible under basic conditions. iris-biotech.de

Pyroglutamate Formation: While more common for N-terminal glutamine (Gln), N-terminal aspartic acid can also cyclize, although to a lesser extent, to form a succinimide ring under certain conditions, leading to a truncated or modified peptide.

Control of these side reactions relies on the careful selection of protecting groups, coupling reagents, and reaction conditions throughout the synthesis process to maintain the integrity of the target peptide.

Inter- and Intra-molecular Side Processes

In the context of peptide synthesis, residues of H-Asp(OtBu)-NH2 HCl are known to be susceptible to specific inter- and intra-molecular side reactions. The most significant of these is the formation of an aspartimide intermediate, a process driven by the chemical environment of the synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net This intramolecular cyclization is catalyzed by both acidic and basic conditions but is especially pronounced during the base-mediated removal of the Fmoc protecting group. iris-biotech.depeptide.com

The process begins with an intramolecular nucleophilic attack by the backbone amide nitrogen, located C-terminal to the aspartic acid residue, on the carbonyl carbon of the side-chain tert-butyl ester. iris-biotech.deiris-biotech.de This cyclization results in the formation of a five-membered succinimide ring, known as an aspartimide, and the release of the tert-butanol (B103910) protecting group. iris-biotech.de The propensity for this reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, Asp-Gln, and Asp-Arg sequences being particularly vulnerable. iris-biotech.deiris-biotech.de

Once formed, the planar and chirally unstable aspartimide intermediate is subject to further intermolecular reactions. iris-biotech.dekyoto-u.ac.jp It can undergo rapid epimerization at its α-carbon. iris-biotech.de The succinimide ring is susceptible to nucleophilic attack by species present in the reaction mixture, such as water or the piperidine used for Fmoc deprotection. iris-biotech.degoogle.com

Ring-opening of the aspartimide intermediate leads to a mixture of undesired by-products:

Hydrolysis: Attack by water molecules can open the ring to form a mixture of the natural L-α-aspartyl peptide, the isomerized L-β-aspartyl peptide, and their corresponding D-epimers (D-α-aspartyl and D-β-aspartyl peptides). iris-biotech.dekyoto-u.ac.jp

Piperidine Addition: Attack by piperidine results in the formation of D/L-α- and D/L-β-piperidide adducts. iris-biotech.deiris-biotech.de

These resulting by-products, particularly the β-aspartyl and D-aspartyl isomers, often co-elute with the target peptide during HPLC purification, making their removal exceedingly difficult or impossible. biotage.comsigmaaldrich.com This can lead to significantly reduced yields and compromised purity of the final peptide. iris-biotech.de

Table 1: By-products from Asp(OtBu) Side Reactions

This table summarizes the major by-products resulting from the initial intramolecular formation of an aspartimide intermediate and subsequent intermolecular reactions.

| Intermediate | Reactant | Resulting By-products | Purity Challenge |

| Aspartimide | Water (Hydrolysis) | L-α-Aspartyl Peptide (Desired) | High |

| L-β-Aspartyl Peptide | Very High (Often co-elutes) | ||

| D-α-Aspartyl Peptide | Very High (Same mass, co-elutes) | ||

| D-β-Aspartyl Peptide | Very High (Often co-elutes) | ||

| Aspartimide | Piperidine | D/L-α-Piperidide Adducts | Moderate to High |

| D/L-β-Piperidide Adducts | Moderate to High |

Management of Side Reactions

Significant research has focused on strategies to mitigate aspartimide formation. These approaches primarily involve modifying reaction conditions or employing alternative side-chain protecting groups for the aspartic acid residue.

One strategy is to alter the Fmoc deprotection conditions. Using a weaker base, such as morpholine, instead of the standard piperidine can reduce the rate of aspartimide formation. iris-biotech.deresearchgate.net However, weaker bases may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.de Another approach involves adding an acidic modifier, like 0.1 M hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution, which has been shown to significantly suppress the side reaction. biotage.com

The most effective and widely adopted strategy is the use of sterically hindered side-chain protecting groups that are bulkier than tert-butyl (OtBu). iris-biotech.debiotage.com The increased steric hindrance shields the side-chain carbonyl group, impeding the initial intramolecular nucleophilic attack required for cyclization. biotage.comresearchgate.net Several such protecting groups have been developed and have demonstrated superior performance in minimizing aspartimide-related by-products compared to the standard Asp(OtBu). researchgate.net

Table 2: Comparative Performance of Asp Side-Chain Protecting Groups

This table presents research findings on the effectiveness of different side-chain protecting groups in minimizing by-product formation in a model peptide sequence (H-Val-Lys-Asp-Asn-Tyr-Ile-OH) after prolonged treatment with 20% piperidine in DMF to simulate extensive deprotection cycles.

| Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidides (%) | Reference |

| -OtBu (tert-butyl) | 48.9 | 30.8 | 20.3 | sigmaaldrich.com |

| -OMpe (3-methylpent-3-yl) | 88.5 | 6.8 | 4.7 | sigmaaldrich.com |

| -OBno (3-(benzyloxy)-2,2-dimethyl-3-oxopropyl) | 98.9 | 0.8 | 0.3 | sigmaaldrich.com |

Data sourced from comparative studies on model peptides highlight that moving from OtBu to bulkier esters like OMpe, and further to the novel OBno group, dramatically reduces the formation of both aspartimide and subsequent piperidide by-products, thereby preserving the integrity and yield of the target peptide. sigmaaldrich.com

Advanced Applications in Organic and Peptide Chemistry

H-Asp(Otbu)-NH2 HCl as a Precursor for N-Alkylated Amino Acid Derivatives

The synthesis of peptides containing N-alkylated amino acids is of significant interest as this modification can enhance metabolic stability, improve cell permeability, and modulate conformation. This compound, or its corresponding ester forms, serves as an excellent precursor for creating N-alkylated aspartic acid derivatives. The free α-amino group is available for direct or reductive alkylation while the OtBu group shields the side-chain carboxyl function.

Research has demonstrated the viability of N-alkylation on various amino acid esters, including those of aspartic acid. chimia.ch One common method is reductive alkylation, where the amino acid derivative reacts with an aldehyde or ketone in the presence of a reducing agent. chimia.ch For instance, studies have successfully prepared N-benzyl derivatives from H-Asp(OtBu)-OH by reacting it with benzaldehyde (B42025) and sodium borohydride (B1222165) (NaBH₄). chimia.ch Another approach involves direct alkylation using alkyl halides. chimia.ch

Automated parallel synthesis techniques have been developed to create libraries of N-alkylated amino methyl esters, highlighting the scalability of these methods. chimia.ch In a typical procedure, an α-amino methyl ester hydrochloride, such as H-Asp(OtBu)-OMe HCl, can undergo benzylation or reaction with various other alkylating agents. chimia.ch The use of a side-chain protected aspartate derivative like this compound is critical to ensure that alkylation occurs selectively at the α-amino position, preventing side reactions involving the β-carboxyl group.

Table 1: N-Alkylation Strategies for Aspartate Derivatives

| Strategy | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Alkylation | Aldehyde (e.g., Benzaldehyde), Reducing Agent (e.g., NaBH₄) | N-Alkyl Amino Acid | chimia.ch |

| Direct Alkylation | Alkyl Bromide, Base | N-Alkyl Amino Ester | chimia.ch |

Contribution to Diketopiperazine (DKP) Ring Systems and Derivatives

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and biological activity. acs.org Aspartate derivatives, including this compound, are valuable components in the synthesis of complex DKP structures. The formation of the DKP ring can sometimes be an unintended side reaction during solid-phase peptide synthesis (SPPS), where the deprotected amino group of the N-terminal residue attacks the amide bond of the penultimate residue. iris-biotech.denih.gov However, this cyclization tendency can be harnessed for the deliberate synthesis of DKP libraries. google.com

In a synthetic context, an aspartate building block with side-chain protection is essential. For example, H-L-Asp(Ot-Bu)-OMe has been used in a multi-step sequence to produce mono-Boc-protected DKPs, such as cyclo(Boc-L-Asp(Ot-Bu)-L-Val-), which are themselves versatile intermediates for further peptide elongation. acs.org Similarly, Boc-Asp(OtBu)-OH has been incorporated into linear precursors that are subsequently cyclized to form complex DKP-containing peptidomimetics. uninsubria.it A process for preparing DKP derivatives can involve the cyclization of a glycyl-aspartic acid diester, which can be formed from an aspartic acid starting material. google.com The OtBu protecting group on the aspartate side chain is maintained during DKP ring formation and can be removed in a later step if the free carboxylic acid is desired for further modification.

Role in the Synthesis of Pseudoproline-Containing Peptides

Aspartimide formation is a notorious side reaction during Fmoc-based SPPS, especially in sequences containing aspartic acid. researchgate.net One effective strategy to mitigate side reactions and disrupt peptide aggregation during synthesis is the introduction of pseudoproline dipeptides (also known as oxazolidines) derived from serine or threonine residues. researchgate.net While this compound does not form a pseudoproline itself, it is frequently incorporated as a key residue in long or "difficult" peptide sequences where pseudoproline dipeptides are strategically placed elsewhere in the chain.

The use of a pseudoproline dipeptide temporarily introduces a kink into the growing peptide backbone, which disrupts the inter-chain hydrogen bonding that leads to aggregation. This improves solvation and coupling efficiencies, facilitating the synthesis of sequences that would otherwise be intractable. researchgate.net In such a synthesis, a building block like Fmoc-Asp(OtBu)-OH (the Fmoc-protected version of the aspartate derivative) would be added using standard coupling protocols at the appropriate point in the sequence, while a pseudoproline dipeptide unit is used for a different segment of the peptide. The stability of the OtBu group is fully compatible with the conditions used for incorporating and maintaining the pseudoproline structure throughout the synthesis.

Application in the Construction of Complex Peptidomimetics and Cyclic Peptides

The unique structural features of this compound make it an important tool for synthesizing advanced peptidomimetics and cyclic peptides. The tert-butyl protected side chain is crucial for directing reactivity and enabling selective modifications.

Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties. Aspartic acid derivatives are used to construct peptidomimetic scaffolds. google.com For instance, Boc-Asp(OtBu)-OH has been used as a starting material in the synthesis of elaborate peptidomimetic ligands designed to modulate protein-protein interactions, such as those involving cadherins. uninsubria.it

Cyclic Peptides: Peptide cyclization is a powerful strategy to enhance stability, receptor affinity, and selectivity. The OtBu group of the aspartate derivative is compatible with numerous cyclization strategies. In solid-phase synthesis, standard protecting groups like Asp(OtBu) are commonly used to build the linear peptide precursor. rsc.org This precursor can then be cyclized head-to-tail on the resin or after cleavage into solution. ub.eduuniversiteitleiden.nl The OtBu group remains intact during these procedures and is typically removed during the final acid-mediated deprotection and cleavage from the resin. ub.edu Furthermore, the aspartic acid side chain itself can be a point of cyclization. By using an orthogonal protecting group strategy (e.g., an allyl ester instead of OtBu), the side chain can be selectively deprotected and used to form a lactam bridge with an N-terminal amine or a side-chain amine of another residue, creating a side-chain cyclized peptide. peptide.com

Table 2: Examples of Complex Peptides Synthesized Using Asp(OtBu) Derivatives

| Peptide Type | Example Structure/Sequence | Synthetic Role of Asp(OtBu) | Reference |

|---|---|---|---|

| Cyclic Peptide | Linear Precursor: H-Asp(OtBu)-D-Phe-NMeVal-Arg(Pbf)-Gly-OH | Side-chain protected residue in a precursor for solution-phase cyclization. | ub.edu |

| Cysteine-Rich Cyclic Peptide | Kalata B1 analogue | Standard building block (Asp(OtBu)) in Fmoc-SPPS of the linear precursor. | rsc.org |

| Peptidomimetic | Asp-DKP3-indolyl-Ile | Boc-Asp(OtBu)-OH used to add the N-terminal aspartyl residue to a DKP scaffold. | uninsubria.it |

Research on Novel Protecting Group Technologies and Their Interplay with Aspartate Derivatives

The tert-butyl ester is the standard side-chain protecting group for aspartic acid in Fmoc-SPPS, but its use is associated with the risk of aspartimide formation, which can lead to racemization and the formation of unwanted β-peptides. iris-biotech.deethz.ch This challenge has spurred significant research into alternative protecting group technologies and strategies that interplay with aspartate derivatives.

Analytical Characterization and Structural Elucidation in Academic Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The definitive confirmation of the chemical structure of H-Asp(Otbu)-NH2 HCl and peptides derived from it relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. In the context of this compound, ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR spectra would be expected to show characteristic signals for the protons of the tert-butyl group (a sharp singlet), the α- and β-protons of the aspartic acid residue, and the amide protons. Specific chemical shifts can provide insights into the local chemical environment of each proton. For instance, in a study involving a related compound, Boc-Asp(Msib)-OtBu, the tert-butyl protons appeared as singlets in the ¹H NMR spectrum. csic.es Similarly, research on peptides containing aspartic acid derivatives shows distinct signals for the α-CH and β-CH2 protons. rsc.org

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique resonances for the carbonyl carbons of the amide and the ester, the quaternary carbon of the tert-butyl group, and the α- and β-carbons of the aspartic acid backbone. rsc.orgrsc.org

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for sequencing peptides containing this residue. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.orgrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis of amino acids and peptides. rsc.orgub.edu For example, in the synthesis of peptides containing protected aspartic acid residues, HRMS is used to verify the mass of the final products. rsc.orgrsc.org

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | References |

| ¹H NMR | Signals for tert-butyl protons, α-proton, β-protons, and amide protons. | csic.esrsc.org |

| ¹³C NMR | Resonances for carbonyl carbons, quaternary tert-butyl carbon, α-carbon, and β-carbon. | rsc.orgrsc.org |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound. | rsc.orgrsc.orgub.edu |

Chromatographic Methods for Purity Assessment and Isolation of Derived Peptides

The purity of this compound and the isolation of peptides synthesized using this building block are critical steps in peptide research. Chromatographic techniques are the primary methods used for these purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for assessing the purity of peptides and protected amino acids. gyrosproteintechnologies.com The method separates compounds based on their hydrophobicity. In the context of this compound, a single, sharp peak in the chromatogram would indicate a high degree of purity. csic.esgyrosproteintechnologies.com For peptides derived from this amino acid, RP-HPLC is used to monitor the progress of the synthesis and to purify the final product from by-products and unreacted starting materials. rsc.orggyrosproteintechnologies.com The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. gyrosproteintechnologies.com

Ion-Exchange Chromatography (IEC) can also be employed, particularly for the purification of peptides. This technique separates molecules based on their net charge. Since the charge of a peptide is dependent on its amino acid sequence and the pH of the mobile phase, IEC can be a powerful tool for separating peptides with similar hydrophobicities but different charge states.

Size-Exclusion Chromatography (SEC) is useful for separating peptides based on their size. This method is often used as a final polishing step to remove any aggregates or fragments from the purified peptide.

Table 2: Chromatographic Methods for Purity and Isolation

| Method | Application | Principle | References |

| RP-HPLC | Purity assessment of this compound and derived peptides; purification of peptides. | Separation based on hydrophobicity. | csic.esrsc.orggyrosproteintechnologies.com |

| IEC | Purification of peptides. | Separation based on net charge. | nih.gov |

| SEC | Removal of aggregates and fragments. | Separation based on molecular size. |

Chiral Analysis for Enantiomeric and Diastereomeric Purity

The stereochemical integrity of amino acid building blocks is crucial in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. For this compound, it is essential to ensure that it is the L-enantiomer and free from its D-enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric purity of amino acids and their derivatives. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govphenomenex.com Several types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. phenomenex.comresearchgate.net The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. For many applications, an enantiomeric purity of >99% is required. phenomenex.com

Gas Chromatography (GC) on a Chiral Stationary Phase is another method for chiral analysis. researchgate.net Similar to chiral HPLC, this technique separates the enantiomers based on their differential interactions with a chiral stationary phase. The amino acid derivative is typically derivatized to increase its volatility before analysis. researchgate.net

The presence of diastereomers can also be an issue in peptide synthesis, particularly if there is any racemization during the coupling steps. HPLC is also a powerful tool for separating and quantifying diastereomeric peptides. nih.gov

Spectroscopic Probes (e.g., IR, Raman, Circular Dichroism) for Secondary Structure Analysis of Peptides Containing this compound Derived Units

Once a peptide containing this compound derived units has been synthesized and purified, spectroscopic probes are used to investigate its secondary structure (e.g., α-helix, β-sheet, β-turn, or random coil).

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. In peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the secondary structure. The frequency of the amide I band is a well-established indicator of different secondary structural elements. nih.govresearchgate.netrsc.org For example, β-sheet structures typically show a strong amide I band in the region of 1620-1640 cm⁻¹, while α-helices absorb at higher frequencies (1650-1660 cm⁻¹). rsc.org

Raman Spectroscopy , like IR spectroscopy, probes the vibrational modes of molecules. It is a complementary technique to IR and can be particularly useful for studying aqueous solutions due to the weak Raman scattering of water. nih.govresearchgate.net Specific Raman bands can be assigned to different secondary structures. nih.govresearchgate.net Tip-enhanced Raman spectroscopy (TERS) has emerged as a powerful tool for characterizing peptides at the nanoscale. rsc.org

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like peptides in solution. acs.orgrsc.org The CD spectrum of a peptide in the far-UV region (190-250 nm) is highly sensitive to its secondary structure. plos.orgrsc.org Distinct CD spectra are characteristic of α-helices, β-sheets, and random coils. For instance, α-helical structures exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. rsc.org β-sheets typically show a negative band around 218 nm and a positive band around 195 nm. rsc.org By analyzing the CD spectrum, the relative proportions of different secondary structural elements in a peptide can be estimated. researchgate.net

Table 3: Spectroscopic Probes for Secondary Structure Analysis

| Technique | Principle | Key Information | References |

| IR Spectroscopy | Measures the absorption of infrared radiation due to molecular vibrations. | Amide I and Amide II band positions indicate secondary structure. | nih.govresearchgate.netrsc.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Provides complementary vibrational information to IR, suitable for aqueous solutions. | nih.govresearchgate.netnih.govresearchgate.net |

| Circular Dichroism | Measures the differential absorption of left- and right-circularly polarized light. | Far-UV spectrum is characteristic of α-helix, β-sheet, and random coil conformations. | acs.orgrsc.orgplos.orgrsc.orgresearchgate.net |

The rigorous analytical characterization and structural elucidation of this compound and peptides derived from it are fundamental to the advancement of peptide science. A multi-faceted approach, combining spectroscopic and chromatographic techniques, is essential to ensure the chemical identity, purity, and conformational integrity of these molecules. The detailed information obtained from these analyses provides the foundation for understanding the structure-activity relationships of peptides and for the rational design of new therapeutic agents.

Theoretical and Computational Chemistry Studies

Conformational Analysis of H-Asp(Otbu)-NH2 HCl and its Derivatives

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For flexible molecules like aspartic acid derivatives, a multitude of conformers can exist, each with a distinct energy level.

Theoretical calculations are essential for mapping this complex conformational landscape. Researchers employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to perform systematic conformational searches. worldscientific.com For instance, a comprehensive search on the parent molecule, aspartic acid, revealed as many as 122 stable conformers in the gas phase when optimized at the B3LYP/6-311++G** level of theory. worldscientific.com

The stability of these conformers is determined by a delicate balance of several intramolecular interactions. Studies on related aspartic acid esters show that steric hindrance and hyperconjugative effects are primary factors governing conformational preference. rsc.org While intramolecular hydrogen bonds can play a role, they are often considered a secondary factor in determining the most stable structures. rsc.org The presence of the bulky tert-butyl (Otbu) group in this compound introduces significant steric constraints that heavily influence the rotation around the Cα-Cβ and Cβ-Cγ bonds, thereby limiting the number of low-energy conformations. Computational models can precisely quantify the energetic cost of these steric clashes.

The analysis of derivatives provides a framework for understanding the behavior of this compound. By comparing experimental data, such as 3JHH coupling constants from NMR spectroscopy, with theoretically calculated values for a range of conformers, researchers can identify the most populated conformations in solution. rsc.org This integrated approach provides a detailed picture of the molecule's structural dynamics.

Table 1: Factors Influencing Conformational Stability in Aspartic Acid Derivatives

| Influencing Factor | Description | Computational Method of Study | Reference |

|---|---|---|---|

| Steric Effects | Repulsive interactions between bulky groups, such as the tert-butyl group, which restrict bond rotation and favor more extended conformations. | Geometry Optimization, Energy Calculations (DFT, MP2) | rsc.org |

| Hyperconjugation | Stabilizing interactions from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Natural Bond Orbital (NBO) Analysis | rsc.org |

| Intramolecular H-Bonds | Non-covalent attractive interactions between a hydrogen atom and a nearby electronegative atom (e.g., oxygen, nitrogen), which can lead to cyclic-like structures. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI) analysis | worldscientific.comrsc.org |

| Solvent Effects | Interactions with solvent molecules that can stabilize or destabilize certain conformers, particularly those with large dipole moments. | Implicit (e.g., IEF-PCM) and Explicit Solvation Models | rsc.org |

Molecular Modeling of Reactivity and Selectivity in Chemical Transformations

Molecular modeling is a cornerstone for predicting how, where, and why a molecule will react. By calculating the electronic properties of this compound, chemists can gain a quantitative understanding of its reactivity and selectivity in various chemical transformations.

Quantum chemical approaches are used to determine key molecular descriptors. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other calculated properties, including electronegativity and global hardness, provide further insight into the molecule's stability and reaction tendencies. researchgate.net

Furthermore, computational models can predict the most likely sites for electrophilic or nucleophilic attack. The analysis of local reactivity, through tools like Fukui functions and condensed softness indices, can pinpoint specific atoms within the molecule that are most susceptible to reaction. researchgate.net This is particularly relevant for this compound, which possesses multiple reactive sites: the primary amine (α-NH2), the amide (C-terminal), and the ester carbonyl group (side-chain).

A practical application of this modeling is in understanding the interaction of amino acid derivatives with surfaces, such as metal catalysts. nih.gov For example, DFT simulations have been used to identify the dominant adsorption configuration of aspartic acid on a nickel surface, revealing a complex interaction involving multiple functional groups. nih.gov Such studies are vital for designing selective catalytic processes. Similarly, computational methods can be employed to distinguish between competing reaction mechanisms, such as SN2 versus E2 pathways in nucleophilic substitution reactions involving related compounds. unirioja.es

Table 2: Computational Approaches for Modeling Reactivity and Selectivity

| Computational Method | Information Gained | Application Example | Reference |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Calculation of HOMO/LUMO energies and the energy gap (ΔE) to predict global reactivity. | Assessing the reactivity of aspartic acid as a corrosion inhibitor. | researchgate.net |

| Density Functional Theory (DFT) | Simulation of reaction pathways, transition states, and adsorption energies. | Determining the preferred binding mode of aspartic acid on a catalyst surface. | nih.gov |

| Fukui Functions / Softness Indices | Identification of the most reactive atoms (local reactivity) for nucleophilic and electrophilic attack. | Analyzing the local reactivity of functional groups in amino acids. | researchgate.net |

| Reaction Pathway Modeling | Calculation of activation barriers to differentiate between competing mechanisms (e.g., SN2 vs. E2). | Elucidating chemoselectivity in reactions of amino acid derivatives. | unirioja.es |

Computational Prediction of Side Reaction Pathways and Mechanisms

In complex chemical processes like solid-phase peptide synthesis (SPPS), the formation of undesired side products can significantly lower the yield and purity of the target molecule. Computational chemistry is an invaluable tool for identifying potential side reaction pathways and understanding their underlying mechanisms, allowing for the development of strategies to minimize their occurrence.

For aspartic acid residues, a major and well-documented side reaction is the formation of a cyclic succinimide (B58015) (aspartimide) intermediate. peptide.com This intermediate can subsequently reopen under basic or neutral conditions to yield not only the desired α-peptide linkage but also a significant amount of the undesired β-peptide isomer. peptide.com The use of a bulky side-chain protecting group, such as the tert-butyl ester in this compound, is specifically designed to sterically hinder the cyclization reaction. Computational modeling can quantify the energy barrier for this cyclization, demonstrating the efficacy of the Otbu group compared to smaller protecting groups. For instance, calculations can be performed to model the transition state of the intramolecular attack of the backbone nitrogen on the side-chain carbonyl, providing a clear energetic rationale for the protecting group's function. univ-orleans.fr

Another area of concern is the deprotection step. The removal of tert-butyl-based protecting groups is achieved under strong acidic conditions (e.g., with trifluoroacetic acid), which generates stable tert-butyl cations. peptide.comunibo.it These electrophilic cations can be scavenged by nucleophilic residues within a peptide sequence, such as tryptophan or methionine, leading to unwanted alkylation side products. peptide.com Quantum chemical calculations can model the reaction profiles for these cation-scavenging reactions, helping to predict their likelihood and guide the choice of scavengers to add to the cleavage cocktail.

Kinetic modeling, which combines experimental data with computational analysis, can also be used to dissect complex reaction networks. By fitting concentration-time data to a system of differential equations representing each reaction step, it is possible to determine the rate constants for both the main reaction and competing side pathways, such as the hydrolysis of activated intermediates. rsc.org This provides a quantitative understanding of how reaction conditions can be tuned to favor the desired product over side products.

Table 3: Common Side Reactions of Aspartic Acid Derivatives and Computational Investigation Methods

| Side Reaction | Description | Computational Approach | Reference |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of the aspartyl residue to form a five-membered succinimide ring, leading to racemization and isomerization. | Transition state calculations (DFT) to determine the activation energy barrier for cyclization. | peptide.comuniv-orleans.fr |

| Isomerization | Reopening of the aspartimide ring to form a mixture of α- and β-linked peptides. | Modeling the reaction energy profile for the hydrolysis of the succinimide intermediate. | peptide.com |

| Side-chain Alkylation | Reaction of nucleophilic amino acid residues (e.g., Trp, Met) with tert-butyl cations generated during acidic deprotection. | Calculation of reaction energies and barriers for the alkylation of different residues by carbocations. | peptide.com |

| Hydrolysis of Activated Species | Premature hydrolysis of activated ester or anhydride (B1165640) intermediates during coupling reactions, reducing efficiency. | Kinetic modeling based on reaction rate constants derived from computational and experimental data. | rsc.org |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-Aspartic acid β-tert-butyl ester amide hydrochloride |

| AspOMe | L-aspartic acid dimethyl ester |

| AcAspOMe | N-acetyl-L-aspartic acid dimethyl ester |

| TFA | Trifluoroacetic acid |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Trp | Tryptophan |

| Met | Methionine |

| Cys | Cysteine |

Future Research Trajectories and Innovations

Advancements in Sustainable and Green Synthetic Methodologies

The pharmaceutical industry's increasing focus on sustainability has spurred the development of greener methods for peptide synthesis, a process traditionally reliant on large quantities of hazardous solvents. Research is actively exploring alternatives to conventional solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). acs.org The use of more environmentally benign binary solvent mixtures is being investigated, with studies showing that bases like pyrrolidine (B122466) can be effective for Fmoc-removal in these greener systems. acs.org

A significant leap forward is the development of aqueous solid-phase peptide synthesis (ASPPS). This strategy employs water as the reaction medium, drastically reducing the environmental footprint of peptide production. researchgate.net Key to this is the design of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which can be used to create building blocks like Smoc-L-Asp(OtBu)-OH for use in ASPPS. researchgate.netiris-biotech.de These advancements not only make the synthesis process more sustainable but also have the potential to be more cost-effective.

| Synthesis Method | Key Features | Relevance to H-Asp(otbu)-NH2 hcl |

| Green SPPS | Replacement of hazardous solvents with greener alternatives. | Reduces the environmental impact of synthesizing peptides containing the Asp(otbu) moiety. |

| Aqueous SPPS (ASPPS) | Utilizes water as the primary solvent. | Enables the sustainable production of peptides incorporating aspartic acid derivatives. |

| Pyrrolidine-based Fmoc Removal | An alternative to piperidine (B6355638) that is effective in green solvents. | Expands the toolkit for sustainable synthesis of peptides containing Asp(otbu). acs.org |

Design of Enhanced Orthogonal Protecting Group Strategies

A major challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities and lower yields. biotage.com The tert-butyl (otbu) protecting group in this compound offers some steric hindrance to mitigate this, but research is ongoing to develop even more robust strategies.

One approach involves the use of bulkier side-chain protecting groups that provide greater steric hindrance than OtBu. nih.gov Another innovative strategy is the use of cyanosulfurylides (CSY) as a protecting group for the carboxylic acid. This approach masks the carboxylic acid with a carbon-carbon bond instead of an ester linkage, effectively preventing aspartimide formation. nih.gov Additionally, the incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the preceding amino acid can block the cyclization that leads to aspartimide. biotage.com These advanced protecting group strategies are crucial for the successful synthesis of long and complex peptides containing aspartic acid residues.

| Protecting Group Strategy | Mechanism of Action | Advantage over Standard OtBu |

| Bulky Side-Chain Groups | Increased steric hindrance prevents intramolecular cyclization. | Lower degree of aspartimide formation. |

| Cyanosulfurylides (CSY) | Masks the carboxylic acid with a C-C bond, preventing cyclization. | Complete suppression of aspartimide formation. nih.gov |

| Backbone Protection (e.g., Hmb) | Temporarily masks the amide nitrogen to prevent it from attacking the side chain. | Prevents aspartimide formation, especially in challenging sequences. biotage.com |

Expansion into Combinatorial Library Synthesis for Drug Discovery Research

Combinatorial chemistry, particularly the generation of one-bead-one-compound (OBOC) libraries, is a powerful tool for discovering new drug candidates. conicet.gov.ar this compound and its protected precursors are valuable building blocks in the creation of these diverse peptide libraries. The ability to generate vast numbers of unique peptide sequences allows for the rapid screening of potential ligands for various biological targets. nih.gov

A friendly strategy for preparing encoded cyclic peptide libraries has been developed, which utilizes aspartic acid derivatives with orthogonal protecting groups. conicet.gov.ar For instance, Fmoc-Asp(OPp)-OH can be used for on-resin cyclization, while a small amount of a different amino acid like Fmoc-Ala-OH can be incorporated as a linear code for mass spectrometry-based identification. conicet.gov.ar While Fmoc-Asp(otbu)-OH could also be used for the coding portion, the use of a simpler amino acid is often more cost-effective. conicet.gov.ar This highlights the adaptability of aspartic acid building blocks in complex combinatorial synthesis schemes.

Emerging Roles in the Development of Advanced Biomaterials and Nanosystems

The self-assembly properties of peptides are being harnessed to create novel biomaterials and nanosystems for a range of biomedical applications. Amino acid derivatives like Fmoc-Asp(OtBu)-OH are being explored as fundamental units for these self-assembling structures. researchgate.net These molecules can form various nanostructures, such as nanofibers and spheres, which can be used in tissue engineering and drug delivery. researchgate.netnih.gov

Peptides containing Asp(OtBu) have been incorporated into theranostic nanoparticles for cancer therapy and imaging. dovepress.com For example, ultrasmall silica-core nanoparticles have been functionalized with peptides containing Asp(OtBu) to target glioblastoma. dovepress.com Similarly, dye-doped nanoparticles have been developed with peptide ligands containing Asp(OtBu) to mimic pro-apoptotic proteins for cancer treatment. mdpi.com These examples underscore the growing importance of this compound and its derivatives in the design of sophisticated, functional nanomaterials for biomedical applications.

| Application Area | Specific Example | Role of Asp(otbu) Derivative |

| Biomaterials | Self-assembling peptide nanofibers. nih.gov | A key building block that influences the morphology and properties of the resulting nanostructures. researchgate.net |

| Nanosystems | Vascular-targeted nanoparticles for photodynamic therapy. dovepress.com | Component of a targeting peptide on the nanoparticle surface. dovepress.com |

| Drug Delivery | Integrin-targeting nanoparticles for mimicking pro-apoptotic proteins. mdpi.com | Part of a synthetic peptide used to functionalize the nanoparticle. mdpi.com |

Q & A

Q. What are the standard synthetic routes for H-Asp(OtBu)-NH₂ HCl, and how are reaction conditions optimized?

H-Asp(OtBu)-NH₂ HCl is typically synthesized via solid-phase peptide synthesis (SPPS) . The tert-butyl (OtBu) group protects the aspartic acid side chain, while the amide (NH₂) terminus is stabilized as a hydrochloride salt. Key steps include:

- Resin activation : Use of Fmoc-protected amino acids anchored to a solid resin.

- Coupling reactions : Reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) activate carboxyl groups for amide bond formation .

- Deprotection : Piperidine removes Fmoc groups between coupling steps.

- Cleavage : TFA (trifluoroacetic acid) releases the peptide from the resin while retaining the OtBu protection. Optimization involves adjusting reaction time (e.g., 1–2 hours per coupling), temperature (room temperature for stability), and reagent stoichiometry (2–4 equivalents of amino acid). Yield improvements (e.g., 78–91%) are achieved via HPLC purification .

Q. How is H-Asp(OtBu)-NH₂ HCl characterized to confirm structural integrity and purity?

Spectroscopic and chromatographic methods are critical:

- ¹H/¹³C NMR : Peaks at δ 1.4 ppm (tert-butyl protons) and δ 2.6–3.1 ppm (aspartyl β/γ protons) confirm the OtBu group and backbone structure .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% ideal).

- Mass spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass). Troubleshooting : Contaminants from incomplete coupling require repeated washes with DMF or DCM during SPPS .

Q. What precautions are necessary when handling H-Asp(OtBu)-NH₂ HCl in laboratory settings?

- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis of the OtBu group.

- Solubility : Dissolve in DMF or DCM for synthesis; aqueous buffers (pH 4–6) for biological assays.

- Safety : Use fume hoods when handling TFA or HCl salts, and wear nitrile gloves to avoid skin irritation .

Q. How does the OtBu protection group influence the reactivity of aspartic acid in peptide synthesis?

The OtBu group:

- Prevents side reactions : Blocks aspartimide formation (a common side reaction during acidic cleavage).

- Enhances solubility : Improves resin swelling in organic solvents (e.g., DMF).

- Requires mild deprotection : Removed via TFA (95% efficiency) without disrupting the peptide backbone .

Q. What are the primary applications of H-Asp(OtBu)-NH₂ HCl in peptide research?

- Intermediate in SPPS : Used to incorporate aspartic acid with controlled protection.

- Conformational studies : The OtBu group minimizes steric hindrance, enabling studies on peptide folding.

- Drug discovery : Serves as a building block for angiotensin-converting enzyme (ACE) inhibitors or neuropeptides .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the purity assessment of H-Asp(OtBu)-NH₂ HCl using orthogonal analytical methods?

Discrepancies between HPLC and NMR purity values often arise from:

- Ion suppression in MS : Adjust ionization parameters (e.g., ESI voltage) or use MALDI-TOF for better resolution.

- Solvent artifacts in NMR : Lyophilize samples to remove residual TFA or DMF. Methodology :

- Cross-validate with 2D NMR (COSY, HSQC) to confirm peak assignments.

- Perform spiking experiments with authentic standards to identify impurities .

Q. What experimental design strategies mitigate low yields during H-Asp(OtBu)-NH₂ HCl synthesis?

Low yields (<70%) may stem from:

- Incomplete coupling : Monitor via Kaiser test; increase HATU/DIPEA equivalents or extend reaction time.

- Resin degradation : Use high-loading (0.5–1.0 mmol/g) Wang or Rink amide resins.

- Deprotection inefficiency : Replace piperidine with 20% 4-methylpiperidine in DMF for stubborn Fmoc removal. Statistical optimization : Apply a Box-Behnken design to test variables (reagent ratio, temperature, time) .

Q. How do solvation effects in non-polar solvents impact the conformational stability of H-Asp(OtBu)-NH₂ HCl?

Molecular dynamics (MD) simulations in DCM show:

- Reduced dielectric constant : Enhances intramolecular hydrogen bonding, stabilizing α-helical or β-sheet motifs.

- OtBu group orientation : The bulky tert-butyl group induces torsional strain, favoring extended conformations. Experimental validation : Compare CD spectra in DCM vs. aqueous buffers to correlate solvent effects with secondary structure .

Q. What advanced purification techniques address challenges in isolating H-Asp(OtBu)-NH₂ HCl from complex reaction mixtures?

- Ion-exchange chromatography : Exploit the HCl salt’s positive charge at pH < 3.

- Countercurrent distribution (CCD) : Separates closely related impurities via partitioning between immiscible solvents.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .

Q. How can researchers ensure reproducibility in H-Asp(OtBu)-NH₂ HCl synthesis across different laboratories?

- Standardized protocols : Adopt AOAC or USP guidelines for reagent purity and equipment calibration .

- Data transparency : Publish raw NMR/HPLC files in repositories like Zenodo with DOI links .

- Interlaboratory studies : Collaborate to test protocol robustness and identify critical control points (e.g., humidity during SPPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.